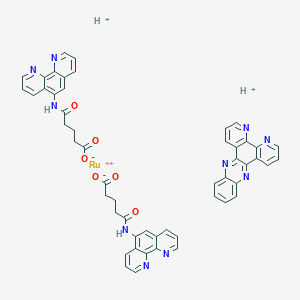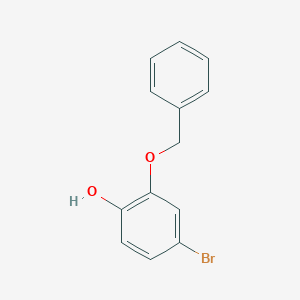
2-(Benzyloxy)-4-bromophenol
Descripción general
Descripción
2-(Benzyloxy)-4-bromophenol, also known as 2-Bromo-4-benzyloxyphenol, is a phenol compound with a molecular formula of C11H11BrO. It is a colorless liquid that is soluble in organic solvents. This compound is widely used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as well as in the synthesis of dyes and pigments.
Aplicaciones Científicas De Investigación
Environmental Presence and Effects
- Synthetic phenolic antioxidants (SPAs), which share a phenolic structure with 2-(Benzyloxy)-4-bromophenol, are widely used in industrial applications. Studies have highlighted their presence in various environmental matrices and potential human exposure pathways. Some SPAs have shown toxicity effects such as hepatic toxicity and endocrine disruption, emphasizing the need for further research on their environmental behaviors and toxicological profiles (Liu & Mabury, 2020).
Synthetic Applications
- The synthesis of 2-Fluoro-4-bromobiphenyl, a compound with a bromophenol moiety, has been explored through various methods, including those that might be applicable to similar bromophenols. Such synthetic routes provide valuable insights into the chemical properties and potential industrial applications of bromophenol derivatives (Qiu et al., 2009).
Biological Activities and Potential Applications
- Polyphenols, which include phenolic compounds like this compound, have been extensively studied for their antioxidative, anti-inflammatory, and anti-cancer properties. These biological activities suggest that structurally related compounds may also possess significant health benefits and therapeutic potentials (Leopoldini et al., 2011).
- In the context of pharmaceutical development, thymol, another phenolic compound, has been reviewed for its extensive pharmacological properties, including antioxidative and anti-inflammatory effects. This review underscores the therapeutic potential of phenolic compounds in treating various diseases and conditions (Meeran et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as monobenzone, a hydroquinone derivative, have been shown to target melanocytes .
Mode of Action
It’s worth noting that monobenzone, a similar compound, is known to increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It’s plausible that it might influence the pathways related to melanin synthesis and excretion, given the effects observed with similar compounds .
Result of Action
Based on the effects of similar compounds, it might influence melanin excretion, potentially leading to changes in skin pigmentation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(Benzyloxy)-4-bromophenol may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of this compound over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Propiedades
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

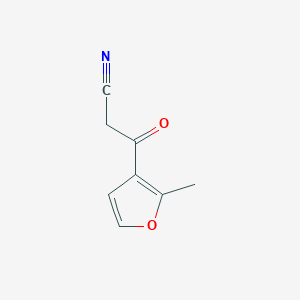





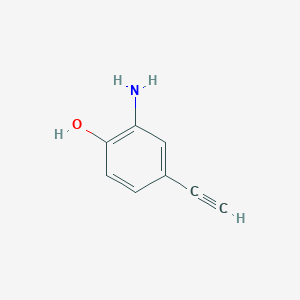

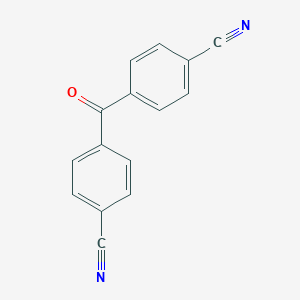
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


